molecular formula C11H17N5 B13547414 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine

2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine

Cat. No.: B13547414
M. Wt: 219.29 g/mol
InChI Key: ZFPHIPBOQRYEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with an aminopentyl side chain. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the aminopentyl side chain. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the imidazo[4,5-b]pyridine core. The aminopentyl side chain can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can produce a variety of substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

2-(5-aminopentyl)-1H-imidazo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C11H17N5/c12-7-3-1-2-4-10-14-8-5-6-9(13)15-11(8)16-10/h5-6H,1-4,7,12H2,(H3,13,14,15,16)

InChI Key

ZFPHIPBOQRYEEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)CCCCCN)N

Origin of Product

United States

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